molecular formula C22H17F3O2 B2976519 3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol CAS No. 337921-82-1

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2976519
CAS No.: 337921-82-1
M. Wt: 370.371
InChI Key: MSENWMQWPMYKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol is a complex organic compound that features a trifluoromethyl group, a phenoxy group, and an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol typically involves multiple steps. One common route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylation reaction, often employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound’s unique properties make it useful in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a similar trifluoromethylphenoxy structure.

    Trifluoromethylphenol: A simpler compound with a trifluoromethyl group attached to a phenol ring.

Uniqueness

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol is unique due to its combination of an indene core, a phenoxy group, and a trifluoromethyl group

Properties

IUPAC Name

3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3O2/c23-22(24,25)15-8-4-9-16(12-15)27-20-11-5-10-17-18(13-19(26)21(17)20)14-6-2-1-3-7-14/h1-12,18-19,26H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSENWMQWPMYKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.